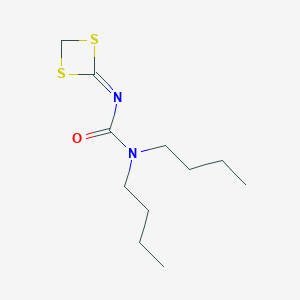
N,N-Dibutyl-N'-1,3-dithietan-2-ylideneurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea: is a chemical compound characterized by the presence of a 1,3-dithietane ring and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea typically involves the reaction of N,N-dibutylthiourea with a suitable reagent that introduces the 1,3-dithietane ring. One common method involves the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms in the 1,3-dithietane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted dithietane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles .
Medicine: Research is ongoing to explore the potential therapeutic applications of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators .
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dithietane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
59754-10-8 |
|---|---|
Molekularformel |
C11H20N2OS2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1,1-dibutyl-3-(1,3-dithietan-2-ylidene)urea |
InChI |
InChI=1S/C11H20N2OS2/c1-3-5-7-13(8-6-4-2)10(14)12-11-15-9-16-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
WREJOUJDAVODGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)N=C1SCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


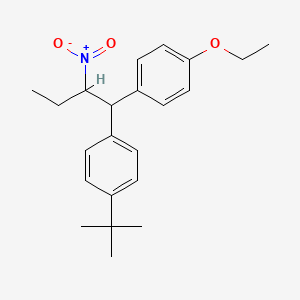
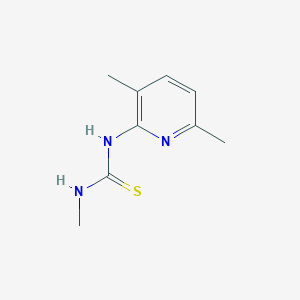
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
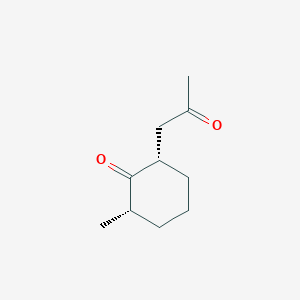
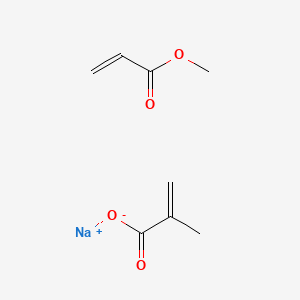
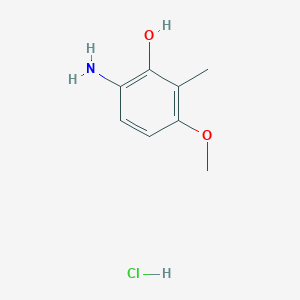
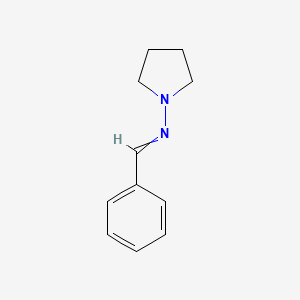
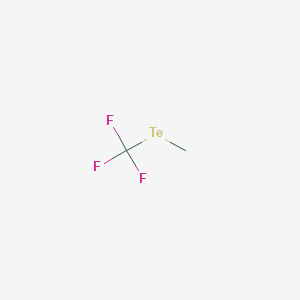
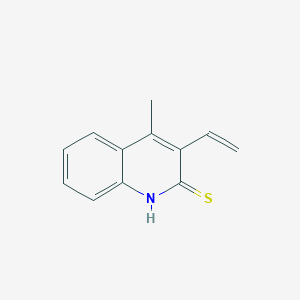
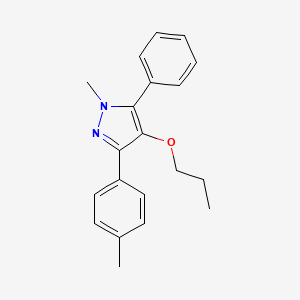
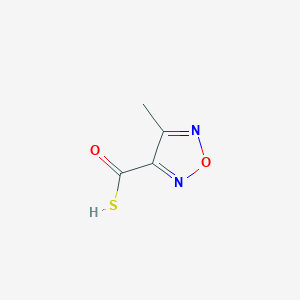
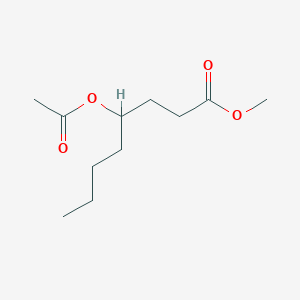
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
